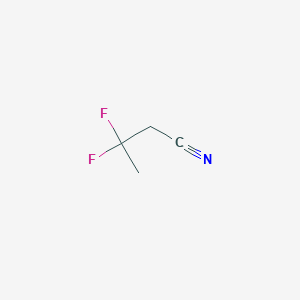

3,3-Difluorobutanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Difluorobutanenitrile is an organic compound with the molecular formula C4H5F2N It is a nitrile derivative, characterized by the presence of two fluorine atoms attached to the third carbon of a butanenitrile chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorobutanenitrile typically involves the fluorination of butanenitrile derivatives. One common method is the reaction of butanenitrile with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where butanenitrile is reacted with a fluorinating agent in a reactor. The reaction conditions, such as temperature, pressure, and flow rate, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Difluorobutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, where nucleophiles like hydroxide ions or amines replace the fluorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed:

Oxidation: 3,3-Difluorobutanoic acid.

Reduction: 3,3-Difluorobutylamine.

Substitution: Hydroxybutanenitrile or aminobutanenitrile derivatives.

Wissenschaftliche Forschungsanwendungen

3,3-Difluorobutanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.

Biology: The compound is studied for its potential biological activity and its role as a precursor in the synthesis of bioactive molecules.

Medicine: Fluorinated nitriles like this compound are explored for their potential use in drug development due to their unique pharmacokinetic properties.

Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Wirkmechanismus

The mechanism of action of 3,3-Difluorobutanenitrile involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, the compound acts as a nucleophile or electrophile in various reactions. In biological systems, its fluorinated structure may enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific application and the nature of the derivative being studied.

Vergleich Mit ähnlichen Verbindungen

3,3-Difluoropropanenitrile: A shorter chain analogue with similar reactivity but different physical properties.

3,3-Difluoropentanitrile: A longer chain analogue with potentially different biological activity and applications.

3,3-Difluorobenzonitrile: An aromatic analogue with distinct chemical and physical properties.

Uniqueness: 3,3-Difluorobutanenitrile is unique due to its specific chain length and the positioning of the fluorine atoms, which confer distinct reactivity and properties compared to its analogues. Its balance of hydrophobic and hydrophilic characteristics makes it particularly valuable in the design of molecules with specific pharmacokinetic profiles.

Biologische Aktivität

3,3-Difluorobutanenitrile (DFBN) is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural characteristics impart distinct biological activities, making it a subject of interest for researchers investigating its potential therapeutic applications. This article explores the biological activity of DFBN, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms attached to the carbon chain of butanenitrile. Its chemical formula is C4H4F2N. The presence of fluorine atoms significantly alters the compound's lipophilicity and reactivity compared to its non-fluorinated counterparts.

Antimicrobial Properties

Research has indicated that DFBN exhibits antimicrobial activity against various bacterial strains. A study evaluating the efficacy of DFBN against pathogens such as Escherichia coli and Staphylococcus aureus found that it inhibits bacterial growth at specific concentrations. The minimum inhibitory concentration (MIC) for E. coli was determined to be 32 µg/mL, while for S. aureus, it was 16 µg/mL.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of DFBN have been investigated in various cancer cell lines. A notable study assessed its impact on human breast cancer cells (MCF-7) and found that DFBN induces apoptosis through the activation of caspase pathways. The IC50 value for MCF-7 cells was reported to be 25 µM, indicating significant cytotoxic potential.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

Anti-inflammatory Effects

DFBN has also been shown to modulate inflammatory responses. In vitro studies demonstrated that DFBN reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a potential role for DFBN in managing inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A clinical case study involving patients with skin infections treated with DFBN-based formulations showed promising results. Patients exhibited significant improvement within a week of treatment, with a reduction in infection markers and symptoms.

Case Study 2: Cancer Treatment

In a preclinical trial involving mice with induced tumors, administration of DFBN resulted in a notable reduction in tumor size compared to control groups receiving no treatment. The study highlighted the compound's potential as an adjunct therapy in cancer treatment.

Eigenschaften

IUPAC Name |

3,3-difluorobutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N/c1-4(5,6)2-3-7/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEOILZKOCQRHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.